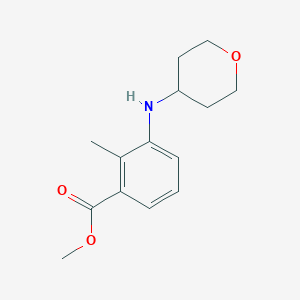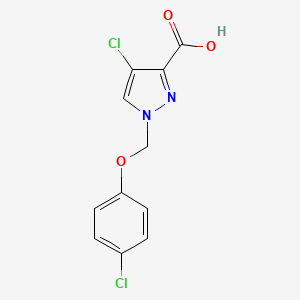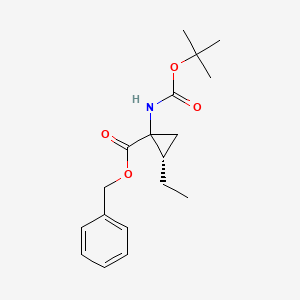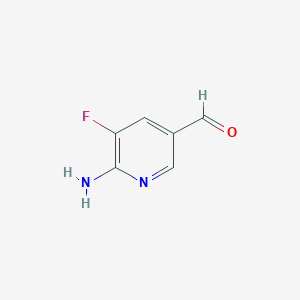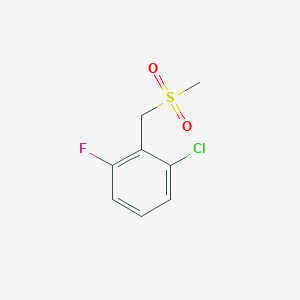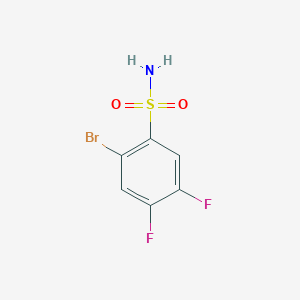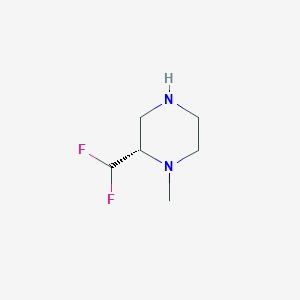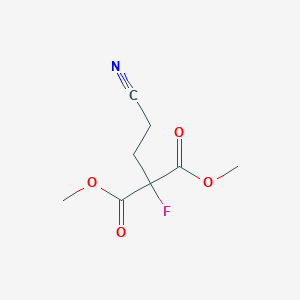
Dimethyl (2-cyanoethyl)(fluoro)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2-cyanoethyl)(fluoro)malonate is an organic compound with the molecular formula C8H10FNO4 It is a derivative of malonic acid, where the hydrogen atoms are replaced by dimethyl, cyanoethyl, and fluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl (2-cyanoethyl)(fluoro)malonate typically involves the cyanoethylation of dimethyl malonate. One common method includes the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity while minimizing the use of hazardous solvents and reagents. Continuous reactors and high vacuum distillation systems are employed to enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
Dimethyl (2-cyanoethyl)(fluoro)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluoro groups.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield simpler molecules.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution reactions, acids or bases for hydrolysis, and heat for decarboxylation. The specific conditions depend on the desired reaction and the nature of the substituents on the malonate ester .
Major Products Formed
The major products formed from these reactions include substituted malonates, carboxylic acids, and simpler organic molecules resulting from decarboxylation .
科学的研究の応用
Dimethyl (2-cyanoethyl)(fluoro)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
作用機序
The mechanism of action of Dimethyl (2-cyanoethyl)(fluoro)malonate involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the cyano and fluoro groups.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Malonic acid: The parent compound from which these derivatives are synthesized.
Uniqueness
Dimethyl (2-cyanoethyl)(fluoro)malonate is unique due to the presence of both cyano and fluoro groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various synthetic applications and make it a valuable compound for research and industrial purposes .
特性
分子式 |
C8H10FNO4 |
|---|---|
分子量 |
203.17 g/mol |
IUPAC名 |
dimethyl 2-(2-cyanoethyl)-2-fluoropropanedioate |
InChI |
InChI=1S/C8H10FNO4/c1-13-6(11)8(9,4-3-5-10)7(12)14-2/h3-4H2,1-2H3 |
InChIキー |
JQXJPPBZGIHAJA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCC#N)(C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


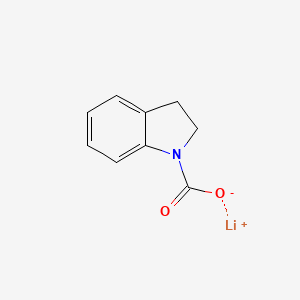
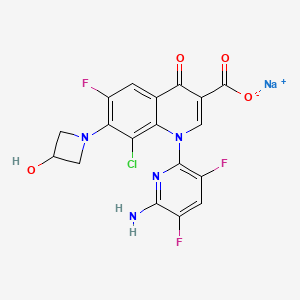
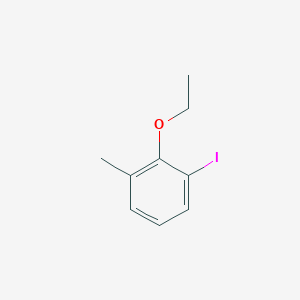
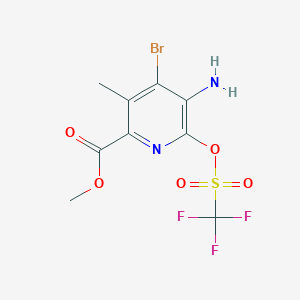
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)
![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
